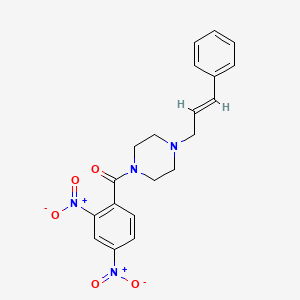![molecular formula C21H18N2S B4778627 4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline](/img/structure/B4778627.png)
4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline
説明
4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline is a chemical compound that has shown great potential in scientific research due to its unique properties. This compound is a quinazoline derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline involves the inhibition of various cellular processes that are essential for cancer cell growth. This compound has been found to inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a critical role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and spread of cancer cells.
実験室実験の利点と制限
4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline has several advantages for lab experiments. It is a highly potent compound that can be used in small concentrations. Additionally, it has been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, the synthesis of this compound can be challenging, and it may not be readily available for all researchers.
将来の方向性
There are several future directions for research on 4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline. One potential direction is the development of new synthetic methods for this compound. Additionally, further studies are needed to explore the potential of this compound in the treatment of other types of cancer. Moreover, the mechanism of action of this compound needs to be further elucidated to better understand its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its suitability for clinical use.
In conclusion, 4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline is a promising compound that has shown great potential in scientific research. Its unique properties make it a valuable tool for studying cancer biology and developing new cancer therapies. Further research is needed to fully explore the potential of this compound and its future applications in cancer treatment.
科学的研究の応用
4,7-dimethyl-2-[(1-naphthylmethyl)thio]quinazoline has shown great potential in scientific research. It has been extensively studied for its antitumor activity. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
4,7-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-14-10-11-18-15(2)22-21(23-20(18)12-14)24-13-17-8-5-7-16-6-3-4-9-19(16)17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHSFBKTDZOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(9H-fluoren-9-yl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B4778551.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4778552.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4778554.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4778560.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4778582.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4778585.png)
![1-(4-methoxybenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4778592.png)
![1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4778598.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4778620.png)
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4778625.png)

![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydro-6-quinolinyl]-3,4-dimethoxybenzamide](/img/structure/B4778638.png)
![N-(4-acetylphenyl)-2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4778650.png)